3-(2-氟苯基)-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

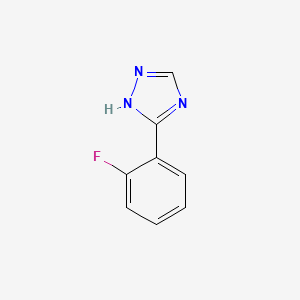

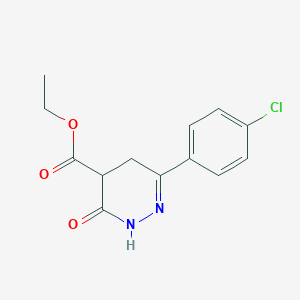

The compound “3-(2-Fluorophenyl)-4H-1,2,4-triazole” belongs to a class of organic compounds known as phenyltriazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a triazole ring .

Synthesis Analysis

While specific synthesis methods for “3-(2-Fluorophenyl)-4H-1,2,4-triazole” were not found, similar compounds have been synthesized through various methods. For instance, 3-anisaldehyde thiosemicarbazone was synthesized and characterized by NMR (1H, 13C) and IR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT), which provides a good consistency between the predicted and experimental parameters .科学研究应用

Applications of 3-(2-Fluorophenyl)-4H-1,2,4-triazole

Organic Synthesis: 3-(2-Fluorophenyl)-4H-1,2,4-triazole is used in organic synthesis . It is a part of the Thermo Scientific Chemicals product portfolio .

Antitumor Activity: The compound has been studied for its antitumor activity . It displayed a high level of antimitotic activity against tested human tumor cells .

Drug-like Properties: The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters .

Applications of 5-(2-fluorophenyl)-1H-1,2,4-triazole

Insecticidal and Acaricidal Activities: 2-Arylpyrrole derivatives, closely related to 5-(2-fluorophenyl)-1H-1,2,4-triazole, have shown significant insecticidal and acaricidal activities.

Synthesis and Reactivity Studies: Studies have been conducted on the synthesis and reactivity of various heterocycle-based molecules, including derivatives of 5-(2-fluorophenyl)-1H-1,2,4-triazole.

Crystal Structure and Molecular Docking: The crystal structure of pyridine derivatives, akin to 5-(2-fluorophenyl)-1H-1,2,4-triazole, has been elucidated. Molecular docking studies have also been conducted to explore their potential as inhibitors of specific enzymes.

Corrosion Inhibition: Pyrrole carbonitrile derivatives have demonstrated effectiveness as corrosion inhibitors.

Antitumor Activity: Compounds similar to 5-(2-fluorophenyl)-1H-1,2,4-triazole have been isolated from natural sources and investigated for their antitumor properties.

作用机制

Target of Action

For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures, such as 1,1-diaryl compounds, have been found to exhibit bioactivity in pesticides, such as insecticides and fungicides . They act through delaying the closure of the voltage-gated sodium channel to disturb or block the conduction of the nervous system .

Biochemical Pathways

For instance, indole derivatives have been found to affect amino acids routes, vitamins pathways (especially B vitamins), energetic routes, lipid metabolism, oxidative pathways, etc .

Pharmacokinetics

administration, respectively .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that the success of similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

5-(2-fluorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBZSRUEXQMPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

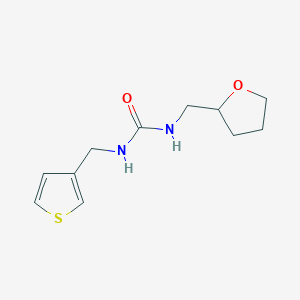

![methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2857891.png)

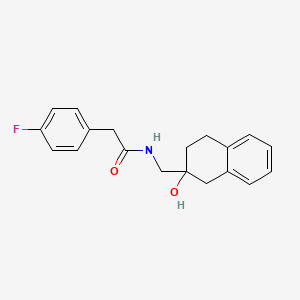

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857892.png)

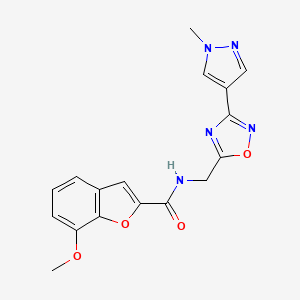

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)